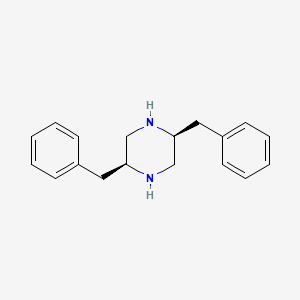

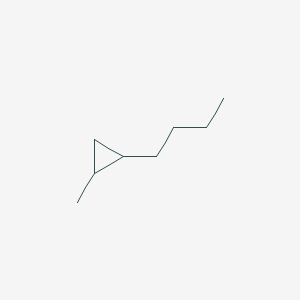

(2S,5S)-2,5-dibenzylpiperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

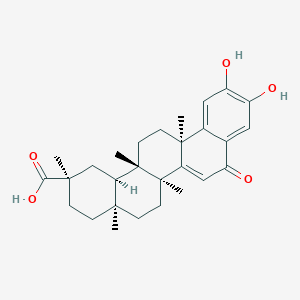

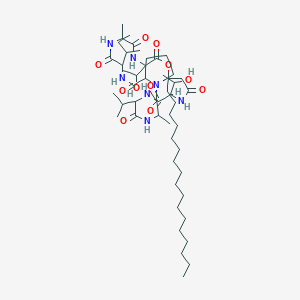

Xenocockiamide A is a piperazine alkaloid derived from the fungus Aspergillus hancockii. This compound has gained attention due to its potential therapeutic applications, particularly in the treatment of certain malignancies that are resistant to conventional drugs.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Xenocockiamide A involves the conversion of two molecules of L-phenylalanine to the intermediary piperazine compound. This process is facilitated by non-ribosomal peptide synthetases and reductases. The intermediary piperazine is then subjected to a series of hydroxylations and O-methylations to produce Xenocockiamide A .

Industrial Production Methods

Industrial production of Xenocockiamide A typically involves fermentation processes using Aspergillus hancockii. The fermentation conditions, including pH, temperature, and nutrient availability, are optimized to maximize the yield of Xenocockiamide A .

Analyse Des Réactions Chimiques

Types of Reactions

Xenocockiamide A undergoes various chemical reactions, including:

Oxidation: Hydroxylation reactions facilitated by cytochrome P450 monooxygenases.

Reduction: Reductive amination reactions.

Substitution: N-cinnamoylation reactions.

Common Reagents and Conditions

Oxidation: Cytochrome P450 monooxygenases, molecular oxygen.

Reduction: Reductases, NADPH.

Substitution: Cinnamic acid, non-ribosomal peptide synthetases.

Major Products Formed

The major products formed from these reactions include various hydroxylated and methylated derivatives of Xenocockiamide A, such as hancockiamide D .

Applications De Recherche Scientifique

Xenocockiamide A has several scientific research applications:

Chemistry: Used as a model compound to study piperazine alkaloid biosynthesis.

Biology: Investigated for its role in fungal metabolism and secondary metabolite production.

Medicine: Explored for its potential as an antitumor agent due to its cytotoxic activity against certain cancer cell lines.

Industry: Potential use in the development of bio-pesticides due to its antimicrobial properties

Mécanisme D'action

Xenocockiamide A exerts its effects through multiple molecular targets and pathways. It is believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The exact molecular targets are still under investigation, but it is thought to interact with key enzymes involved in cell cycle regulation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Hancockiamide D: Another piperazine alkaloid with similar biosynthetic pathways.

Xenocoumacin 1 and Xenocoumacin 2: Antimicrobial compounds produced by Xenorhabdus nematophila.

Uniqueness

Xenocockiamide A is unique due to its specific hydroxylation and methylation patterns, which confer distinct biological activities compared to other piperazine alkaloids. Its potential therapeutic applications, particularly in oncology, make it a compound of significant interest .

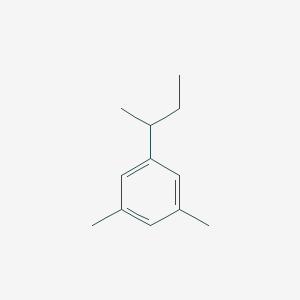

Propriétés

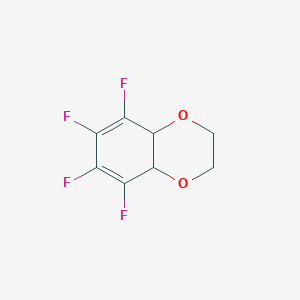

Formule moléculaire |

C18H22N2 |

|---|---|

Poids moléculaire |

266.4 g/mol |

Nom IUPAC |

(2S,5S)-2,5-dibenzylpiperazine |

InChI |

InChI=1S/C18H22N2/c1-3-7-15(8-4-1)11-17-13-20-18(14-19-17)12-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2/t17-,18-/m0/s1 |

Clé InChI |

MHZXGSQZAQYQPG-ROUUACIJSA-N |

SMILES isomérique |

C1[C@@H](NC[C@@H](N1)CC2=CC=CC=C2)CC3=CC=CC=C3 |

SMILES canonique |

C1C(NCC(N1)CC2=CC=CC=C2)CC3=CC=CC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[30]Annulene](/img/structure/B14747734.png)